Fbbbe
Overview
Description
Fluorescein bis(benzyl boronic ester) is a derivatized fluorescein compound used primarily as a fluorescent probe for detecting the production of hydrogen peroxide within cells. This compound is particularly useful in biological imaging due to its ability to increase intracellular fluorescence upon reacting with hydrogen peroxide .
Mechanism of Action
Target of Action
The primary target of FBBBE is hydrogen peroxide (H2O2) . H2O2 is a reactive oxygen species (ROS) that plays a crucial role in various biological processes, including cell signaling, immune response, and aging.
Mode of Action
This compound is used to detect the production of H2O2 by cells . It can be triggered by intracellular H2O2 and converted to fluorescein, resulting in an increase in intracellular fluorescence . This conversion allows for the detection and quantification of H2O2 production within cells.
Result of Action
The primary result of this compound’s action is the generation of a fluorescent signal that corresponds to the level of H2O2 within cells . This allows researchers to monitor H2O2 production in real-time, providing valuable insights into cellular processes and responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluorescein bis(benzyl boronic ester) can be synthesized by attaching benzyl boronic ester groups to the fluorescein molecule. The synthetic route involves the reaction of fluorescein with benzyl boronic ester in the presence of a suitable catalyst under controlled conditions .
Industrial Production Methods
In an industrial setting, the preparation of Fluorescein bis(benzyl boronic ester) involves dissolving the compound in dimethyl sulfoxide (DMSO) to create a stock solution. This solution can be further diluted to the desired concentration for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Fluorescein bis(benzyl boronic ester) primarily undergoes oxidation reactions. When exposed to intracellular hydrogen peroxide, the benzyl boronic ester groups are cleaved, converting the compound into fluorescein and resulting in increased fluorescence .
Common Reagents and Conditions
The common reagents used in the reactions involving Fluorescein bis(benzyl boronic ester) include hydrogen peroxide and dimethyl sulfoxide. The reaction conditions typically involve maintaining the compound in a buffered solution at physiological pH .
Major Products Formed
The major product formed from the reaction of Fluorescein bis(benzyl boronic ester) with hydrogen peroxide is fluorescein, which exhibits strong fluorescence properties .
Scientific Research Applications
Fluorescein bis(benzyl boronic ester) is widely used in scientific research for its ability to detect and measure intracellular hydrogen peroxide levels. Its applications span various fields, including:
Comparison with Similar Compounds
Fluorescein bis(benzyl boronic ester) is unique in its ability to specifically detect intracellular hydrogen peroxide. Similar compounds include:
Coumarin benzyl boronic ester: Another fluorescent probe used for detecting hydrogen peroxide, but with different excitation and emission wavelengths.
Fluorescein benzyl ether: A related compound that also detects hydrogen peroxide but may have different sensitivity and specificity.
Fluorescein bis(benzyl boronic ester) stands out due to its high sensitivity and specificity for intracellular hydrogen peroxide, making it a valuable tool in various research applications .
Properties
IUPAC Name |
3',6'-bis[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]spiro[2-benzofuran-3,9'-xanthene]-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H46B2O9/c1-42(2)43(3,4)55-47(54-42)31-17-13-29(14-18-31)27-50-33-21-23-37-39(25-33)52-40-26-34(22-24-38(40)46(37)36-12-10-9-11-35(36)41(49)53-46)51-28-30-15-19-32(20-16-30)48-56-44(5,6)45(7,8)57-48/h9-26H,27-28H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXLQKOGCSYSOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=CC4=C(C=C3)C5(C6=C(O4)C=C(C=C6)OCC7=CC=C(C=C7)B8OC(C(O8)(C)C)(C)C)C9=CC=CC=C9C(=O)O5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H46B2O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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